

# ETP-45835: A Technical Guide to a Selective MNK1/2 Inhibitor

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## Compound of Interest

Compound Name: ETP-45835

Cat. No.: B2487396

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ETP-45835** is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases are key downstream effectors of the p38 MAPK and Extracellular signal-regulated kinase (ERK) signaling pathways. MNK1 and MNK2 play a crucial role in cellular processes such as protein synthesis and cell proliferation, primarily through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. Dysregulation of the MNK-eIF4E axis has been implicated in various cancers, making MNK1 and MNK2 attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for **ETP-45835**.

## Chemical Properties

**ETP-45835** is typically supplied as a dihydrochloride salt, enhancing its solubility in aqueous solutions. The key chemical identifiers and properties are summarized in the table below.

Property	Value
CAS Number	2136571-30-5 (dihydrochloride)
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>4</sub> ·2HCl
Molecular Weight	301.21 g/mol
IUPAC Name	4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride
Canonical SMILES	<chem>C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3.Cl.Cl</chem>

## Biological Activity

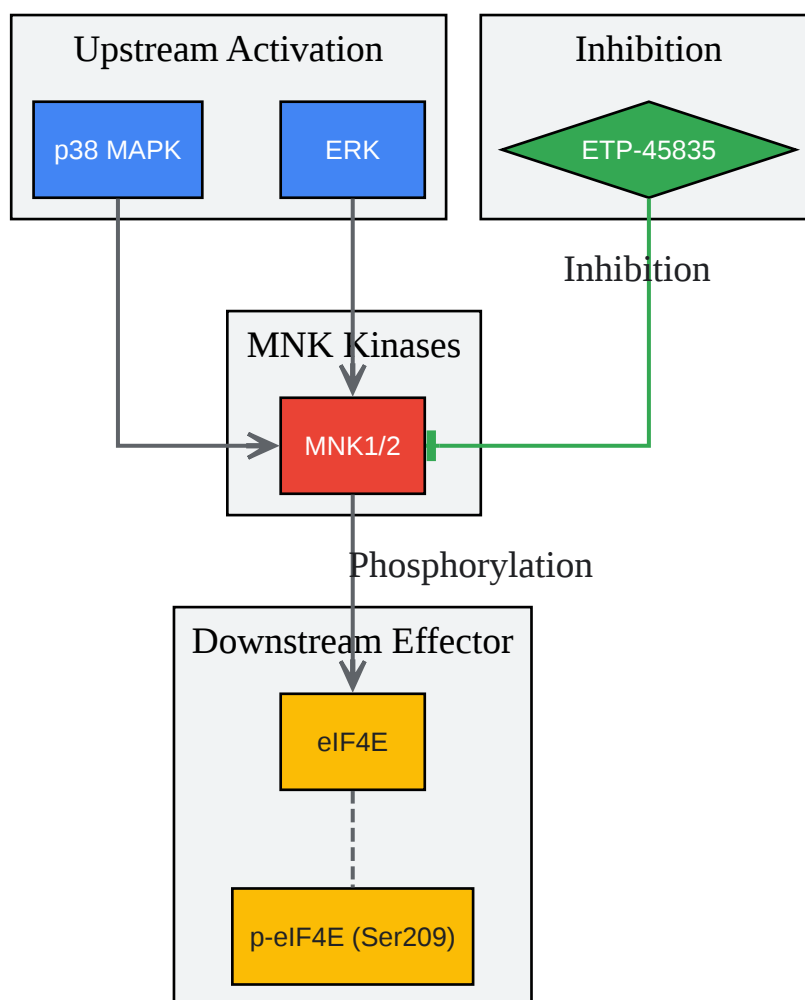
**ETP-45835** demonstrates potent and selective inhibition of both MNK1 and MNK2 isoforms. Its inhibitory activity has been characterized through in vitro kinase assays, and its cellular effects have been confirmed by measuring the phosphorylation of its primary downstream target, eIF4E.

Target	IC <sub>50</sub> (nM)
MNK1	646
MNK2	575

**ETP-45835** exhibits high selectivity for MNK1/2, with minimal activity against a panel of 24 other kinases. This selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as it minimizes off-target effects.

## Signaling Pathway

**ETP-45835** exerts its biological effects by inhibiting the phosphorylation of eIF4E. The signaling cascade leading to eIF4E phosphorylation and its inhibition by **ETP-45835** is depicted below.



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**Figure 1:** MNK1/2 Signaling Pathway and Inhibition by **ETP-45835**.

## Experimental Protocols

The following are representative protocols for assessing the activity of **ETP-45835**.

### In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

- Recombinant MNK1 or MNK2 enzyme
- eIF4E (substrate)
- ATP
- **ETP-45835** (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates

Procedure:

- Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
- Add varying concentrations of **ETP-45835** to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature and time for the kinase reaction.
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the IC<sub>50</sub> value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

## Cellular Assay for Inhibition of eIF4E Phosphorylation (Western Blot)

This method is used to determine the effect of **ETP-45835** on the phosphorylation of eIF4E in a cellular context.

Materials:

- Cancer cell line known to have active MNK signaling (e.g., MV4-11)
- Cell culture medium and supplements
- **ETP-45835**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti- $\beta$ -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

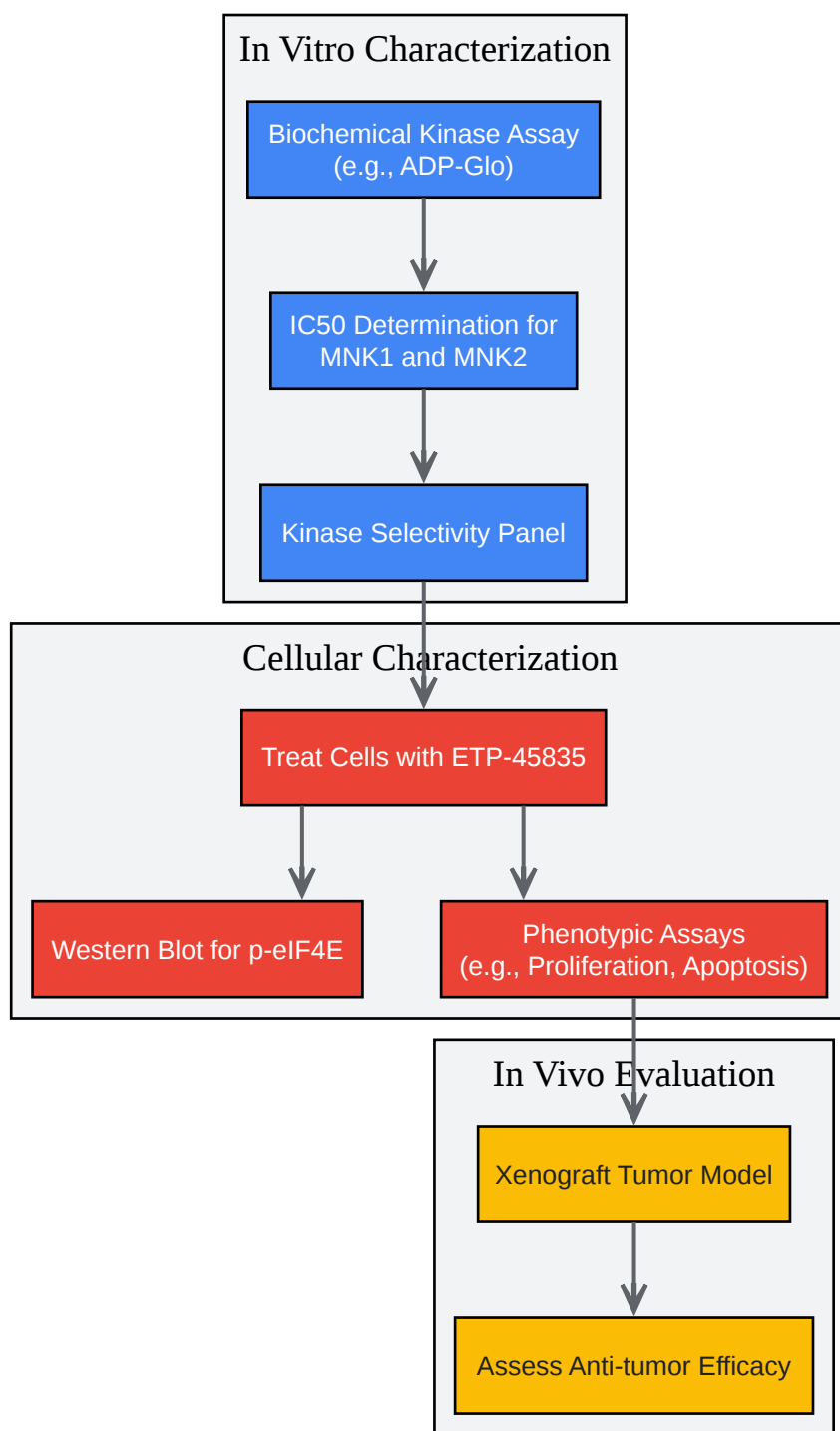
Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **ETP-45835** for a specified period.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for total eIF4E and the loading control to ensure equal protein loading.

## Experimental Workflow

The general workflow for characterizing a novel MNK inhibitor like **ETP-45835** is outlined below.



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**Figure 2:** General Experimental Workflow for MNK Inhibitor Characterization.

## Conclusion

**ETP-45835** is a valuable research tool for investigating the biological roles of MNK1 and MNK2. Its well-defined chemical properties, potent and selective inhibitory activity, and clear mechanism of action make it an ideal probe for studying the MNK-eIF4E signaling axis. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals interested in utilizing **ETP-45835** in their studies. Further investigation into the therapeutic potential of this and other MNK inhibitors is warranted, particularly in the context of oncology.

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